molecular formula C13H22ClNO2 B1479117 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one CAS No. 2097994-49-3

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one

Cat. No.: B1479117
CAS No.: 2097994-49-3
M. Wt: 259.77 g/mol
InChI Key: INKCKADTWSARHQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one is a spirocyclic compound featuring a 2-azaspiro[4.4]nonane core, a hydroxymethyl substituent at position 4, and a 2-chlorobutanoyl group attached to the nitrogen atom. This structural complexity confers unique physicochemical and pharmacological properties. The spirocyclic framework enhances conformational rigidity, which is advantageous for selective receptor interactions, particularly in the central nervous system (CNS) . The hydroxymethyl group improves aqueous solubility, while the chlorobutanoyl moiety may influence electrophilic reactivity and metabolic stability, making it a candidate for anticonvulsant or neuroactive drug development .

Properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-2-11(14)12(17)15-7-10(8-16)13(9-15)5-3-4-6-13/h10-11,16H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKCKADTWSARHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C2(C1)CCCC2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one is a complex organic compound notable for its unique spirocyclic structure, which includes a chloro substituent and a hydroxymethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research.

The molecular formula of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one is C13H22ClNO2C_{13}H_{22}ClNO_2, with a molecular weight of approximately 259.77 g/mol. The spirocyclic configuration enhances its reactivity and biological effects compared to linear analogs.

Biological Activities

Research indicates that compounds within the 2-azaspiro[4.4]nonane class exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound can effectively inhibit microbial growth, suggesting potential applications in treating infections.
  • Anticonvulsant Properties : The compound shows promise in treating convulsive disorders, with mechanisms involving modulation of neurotransmitter systems.

The interactions at the molecular level are crucial for understanding the pharmacodynamics of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one. Research has shown that derivatives can bind effectively to specific receptors, influencing their activity and potentially leading to therapeutic effects.

Comparative Analysis

The following table compares 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonaneHydroxymethyl group, similar spiro structureAnticonvulsant activity
1-Oxa-4-thiaspiro[4.4]nonaneContains sulfur in place of nitrogenAntimicrobial properties
N-benzyl derivatives of 2-azaspiro[4.4]nonaneBenzyl substitutionEnhanced anticonvulsant activity

This comparative analysis highlights the unique aspects of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one, particularly its specific halogenation and functionalization.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Antimicrobial Efficacy : In vitro assays demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, indicating potential for therapeutic use in infectious diseases.
  • Anticonvulsant Testing : Animal models have been utilized to assess the anticonvulsant properties, showing promising results in reducing seizure frequency and severity compared to control groups.
  • Mechanistic Insights : Studies involving receptor binding assays have elucidated the mechanism by which these compounds exert their biological effects, providing a clearer understanding of their therapeutic potential.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the 2-azaspiro[4.4]nonane class exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives can inhibit microbial growth effectively, demonstrating potential as antibacterial agents.
  • Anticonvulsant Activity : Compounds similar to 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one have been reported to show promise in treating convulsive disorders.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonaneHydroxymethyl group, similar spiro structureAnticonvulsant activity
1-Oxa-4-thiaspiro[4.4]nonaneContains sulfur in place of nitrogenAntimicrobial properties
N-benzyl derivatives of 2-azaspiro[4.4]nonaneBenzyl substitutionEnhanced anticonvulsant activity

This table highlights the unique aspects of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one, particularly its specific halogenation and functionalization, which may contribute to distinct biological effects not observed in other analogs.

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

  • Neurological Disorders : Its anticonvulsant properties suggest potential applications in treating epilepsy and other seizure-related conditions.
  • Infectious Diseases : The antimicrobial activity offers possibilities for developing new antibiotics or adjunct therapies for resistant bacterial infections.

Case Studies and Research Findings

Recent studies have focused on the mechanism of action at the molecular level, particularly how it interacts with specific receptors involved in neurotransmission and microbial inhibition. For instance:

  • A study demonstrated that derivatives could bind effectively to GABA receptors, influencing their activity and potentially leading to therapeutic effects against seizures.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected 2-Azaspiro[4.4]nonane Derivatives

Compound Structure ED₅₀ (mg/kg)* logP Solubility (mg/mL) Key Features
Target Compound N/A† ~1.8‡ ~5.2‡ Hydroxymethyl enhances solubility
N-Phenylamino derivative [1] 12.5 2.9 1.8 High lipophilicity, moderate activity
1,3-Dione derivative [2] 25.0 1.2 8.5 Improved solubility, lower potency

Pharmacological and Physicochemical Differences

  • Anticonvulsant Activity: The target compound’s hydroxymethyl group may balance solubility and CNS penetration, whereas N-phenylamino derivatives exhibit higher potency (ED₅₀ = 12.5 mg/kg) but poorer solubility due to elevated logP (~2.9) .
  • Solubility vs.
  • Metabolic Stability: The chlorobutanoyl group may increase metabolic resistance compared to 1,3-dione derivatives, which are prone to hydrolysis .

Preparation Methods

Starting Material and Core Construction

The azaspiro[4.4]nonane core is typically synthesized from cyclic amine precursors via ring expansion or cyclization strategies. Literature reports the use of 1-azaspiro compounds functionalized at the 4-position with hydroxymethyl groups as intermediates, which are then further derivatized.

Hydroxymethyl Group Preservation and Functionalization

The hydroxymethyl substituent at the 4-position is introduced or preserved via selective hydroxymethylation reactions or protection/deprotection strategies. This group is sensitive to harsh conditions; thus, mild reagents such as formaldehyde under buffered conditions or hydroxymethylation via alkylation with chloromethyl reagents have been employed.

Detailed Synthetic Route from Literature

A representative synthetic route adapted from research on related azaspiro compounds is outlined below:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Synthesis of 4-(hydroxymethyl)-2-azaspiro[4.4]nonane Starting from cyclic amines, formaldehyde, mild base 70-85 Stereoselective hydroxymethylation
2 Acylation with 2-chlorobutanoyl chloride 2-chlorobutanoyl chloride, triethylamine, DCM, 0°C to RT 60-75 Controlled temperature to avoid elimination
3 Purification Chromatography or recrystallization - Ensures removal of side products

Mechanistic Insights and Reaction Optimization

Research indicates that the acylation step can be complicated by competing elimination or intramolecular reactions, especially when the hydroxymethyl group is unprotected. To mitigate this:

  • Use of mild bases and low temperatures reduces side reactions.
  • Protecting groups on the hydroxymethyl moiety (e.g., benzoyl or benzyl ethers) have been applied to enhance stability during acylation.
  • The Appel reaction (triphenylphosphine and carbon tetrabromide) has been used in related systems to convert hydroxyl groups into better leaving groups for subsequent substitution, but care must be taken to avoid ring rearrangements.

Data from Related Experimental Studies

A study on 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane derivatives showed that treatment with reagents such as MsCl (methanesulfonyl chloride) or PPh3-CBr4 (Appel conditions) can lead to a mixture of products including elimination and ring-expanded species. This highlights the need for careful control of reaction conditions when modifying hydroxymethyl azaspiro compounds.

Summary Table of Preparation Conditions and Outcomes

Parameter Optimal Conditions Observations
Hydroxymethylation Formaldehyde, mild base, aqueous or buffered media High regio- and stereoselectivity
Acylation with 2-chlorobutanoyl chloride Triethylamine, DCM, 0°C to RT Moderate to good yields, minimal side products with controlled temp
Protection of hydroxymethyl Benzoylation or benzylation before acylation Improves stability during acylation
Side reactions Elimination, ring expansion under harsh conditions Minimized by mild reagents and temp control

Q & A

Q. How can the molecular structure of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one be experimentally confirmed?

Answer: The structure can be confirmed using a combination of NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to assign proton and carbon environments, particularly for the spirocyclic and hydroxymethyl groups. X-ray crystallography is definitive for resolving stereochemistry and spatial arrangements, as demonstrated in spirocyclic analogs like 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one . High-resolution mass spectrometry (HRMS) validates the molecular formula, while FT-IR identifies functional groups like the carbonyl (C=O) and hydroxyl (-OH) moieties .

Q. What synthetic strategies are recommended for optimizing the yield of this spirocyclic compound?

Answer: Key strategies include:

  • Ring-closing metathesis or Mannich reactions to construct the 2-azaspiro[4.4]nonane core, as seen in related diazaspiro systems .
  • Reductive amination for introducing the hydroxymethyl group at position 4, with careful pH control to avoid side reactions .
  • Chloroacetylation of the intermediate using chloroacetyl chloride under anhydrous conditions. Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and reaction time .

Q. Which analytical methods are suitable for purity assessment and quantification?

Answer:

  • HPLC-UV/Vis with a C18 column (e.g., Chromolith®) and gradient elution (water/acetonitrile) resolves polar impurities, leveraging UV absorption at ~255 nm based on analogous carbonyl-containing compounds .
  • Gas chromatography (GC) with flame ionization detection is less ideal due to the compound’s thermal instability.
  • Elemental analysis confirms stoichiometric ratios of C, H, N, and Cl .

Advanced Research Questions

Q. How can researchers address discrepancies in reported metabolic stability data for this compound?

Answer: Contradictions may arise from differences in in vitro assay conditions (e.g., liver microsome sources, incubation pH). To resolve this:

  • Standardize protocols using human liver microsomes (HLMs) with NADPH cofactors and measure half-life (t₁/₂) under controlled pH (7.4) and temperature (37°C) .
  • Validate findings with LC-MS/MS to track metabolite formation, such as oxidative dechlorination or hydroxylation .
  • Cross-reference with computational models (e.g., CYP450 docking simulations) to predict metabolic hotspots .

Q. What experimental approaches elucidate the stereochemical impact on biological activity?

Answer:

  • Chiral separation via HPLC with a polysaccharide-based column (e.g., Chiralpak®) isolates enantiomers .
  • In vitro assays (e.g., enzyme inhibition or receptor binding) compare activity of individual stereoisomers. For example, test inhibition of Pfmrk kinase if the compound is a candidate antiparasitic agent .
  • Molecular dynamics simulations analyze binding affinity differences between enantiomers using software like Schrödinger Suite .

Q. How should researchers resolve contradictions in solubility data across different studies?

Answer: Discrepancies often stem from variations in solvent polarity , temperature , or pH . To harmonize

  • Use shake-flask method with standardized buffers (e.g., PBS at pH 7.4) and quantify solubility via UV spectrophotometry .
  • Compare with thermodynamic modeling (e.g., Hansen solubility parameters) to predict solvent compatibility .
  • Validate with nephelometry for low-solubility regimes .

Q. What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and enthalpy changes .
  • Site-directed mutagenesis identifies critical residues in the enzyme’s active site if the target is known (e.g., Pfmrk kinase) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

Answer:

  • Analog synthesis : Modify the hydroxymethyl group (e.g., replace with carboxy or amine) and vary the chloroacetophenone moiety .
  • In silico screening : Use QSAR models to predict bioactivity of derivatives, prioritizing candidates with lower ClogP values for improved solubility .
  • Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to identify key binding interactions .

Q. What strategies mitigate toxicity risks identified in preliminary studies?

Answer:

  • Ames test for mutagenicity and hERG assay for cardiotoxicity screening .
  • Metabolite profiling : Identify toxic metabolites (e.g., reactive chloro intermediates) using LC-HRMS and stabilize via structural modifications .
  • In vivo models : Conduct acute toxicity studies in rodents, monitoring liver/kidney biomarkers (ALT, creatinine) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one

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